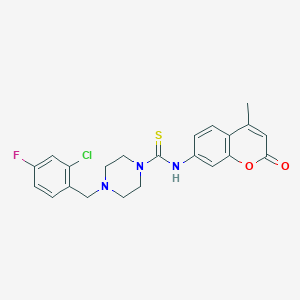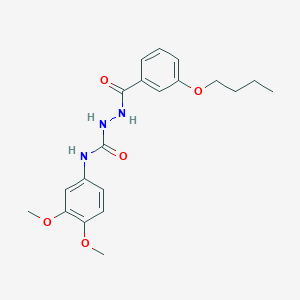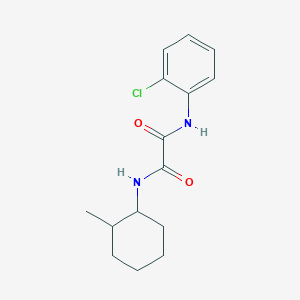![molecular formula C19H17N5O4 B4118251 2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)
2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide
説明
2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMNQ and is a member of the quinoline family of compounds. DMNQ has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
DMNQ exerts its effects by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. DMNQ-induced ROS generation leads to oxidative stress, which can result in mitochondrial dysfunction, apoptosis, and cell death. DMNQ has been shown to activate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.
Biochemical and Physiological Effects:
DMNQ has been shown to induce various biochemical and physiological effects in cells. These effects include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. DMNQ has also been shown to activate various signaling pathways, including the NF-κB pathway. In animal studies, DMNQ has been shown to induce liver damage, lung injury, and oxidative stress in various tissues.
実験室実験の利点と制限
DMNQ has several advantages for lab experiments, including its ability to induce oxidative stress and mitochondrial dysfunction in cells. This makes it a valuable tool for studying the role of oxidative stress in various diseases. However, DMNQ has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on DMNQ. One area of research is the development of novel compounds based on the structure of DMNQ that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for DMNQ-induced oxidative stress and mitochondrial dysfunction. Additionally, there is a need for further research on the role of DMNQ in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Overall, DMNQ has significant potential for scientific research and may lead to the development of new therapies for various diseases.
科学的研究の応用
DMNQ has been extensively studied for its potential applications in scientific research. One of the major applications of DMNQ is in the study of oxidative stress and mitochondrial dysfunction. DMNQ has been shown to induce oxidative stress and mitochondrial dysfunction in various cell types, making it a valuable tool for studying these processes. Additionally, DMNQ has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
1-[(2,6-dimethylquinoline-4-carbonyl)amino]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-11-3-8-17-15(9-11)16(10-12(2)20-17)18(25)22-23-19(26)21-13-4-6-14(7-5-13)24(27)28/h3-10H,1-2H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNBRQECAQVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NNC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-dimethylquinolin-4-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4118201.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4118204.png)
![[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](3-nitrophenyl)methanone](/img/structure/B4118207.png)
![3-(2-fluorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118219.png)

![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4118228.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)
